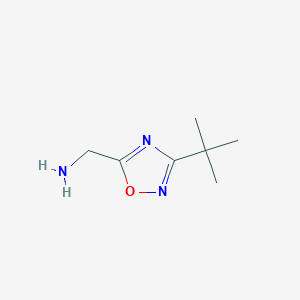

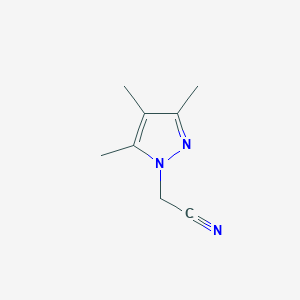

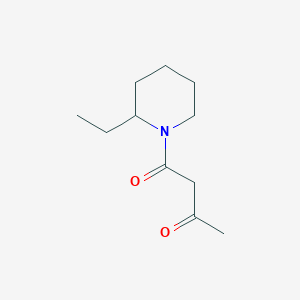

![molecular formula C12H19NO2 B1293108 2-(环丙基甲基)六氢环戊[c]吡咯-3a(1H)-羧酸 CAS No. 1142202-12-7](/img/structure/B1293108.png)

2-(环丙基甲基)六氢环戊[c]吡咯-3a(1H)-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopenta[c]pyrrole derivatives is reported in several papers. For instance, the synthesis of 1,3-disubstituted 2,4,5,6-tetrahydro-4,6,6-trimethyl-2-phenylcyclopenta[c]pyrrole-4-carboxamides is described, highlighting the importance of substituents at specific positions for biological activity . Additionally, the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives is developed based on [3 + 2] cycloaddition reactions, demonstrating the potential of these scaffolds for drug discovery . These syntheses often involve cyclopropanation reactions, as seen in the highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) complexes .

Molecular Structure Analysis

The molecular structure of cyclopenta[c]pyrrole derivatives is often elucidated using techniques such as X-ray diffraction studies. For example, the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives were explored to demonstrate their potential for generating libraries of 3D-shaped molecules . The structural elucidation of oligomers and type I isomers of porphyrinogens and hexaphyrinogens from 2-(hydroxymethyl)pyrroles also contributes to the understanding of the molecular structure of related compounds .

Chemical Reactions Analysis

The chemical reactivity of cyclopenta[c]pyrrole derivatives is diverse. The formation of 1,3a,3b,4,6a,6b-hexahydrocyclopenta[3,4]cyclobuta[1,2-b]pyrroles from dimethyl acetylenedicarboxylate and 1-aryl-1,4-dihydropyridines is an example of the addition reactions these compounds can undergo . Moreover, the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with aliphatic esters to synthesize new cyclopenta[b]pyrroles and related structures indicates the versatility of these compounds in forming various heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[c]pyrrole derivatives are influenced by their substituents. For instance, the monohydroxymethyl derivatives of cyclopentapyrroles show significant antiulcer activity, which is comparable to the parent compound when administered orally . The inhibitory activity of cyclopropane derivatives on mammalian topoisomerase II also highlights the biological relevance of these compounds . The influence of different substituents on the potency of these inhibitors suggests that minor changes in the molecular structure can significantly affect their physical and chemical properties.

科学研究应用

合成和化学性质

- 对映纯化合物合成:对映纯双环脯氨酸类似物的合成,包括六氢环戊[b]吡咯-6a(1H)-羧酸,采用串联 Strecker-亲核环化反应,证明了 2-(环丙基甲基)六氢环戊[c]吡咯-3a(1H)-羧酸在复杂氨基酸合成中的作用 (Kopylova 等,2010)。

- 药物发现中的结构分析:通过与相关化合物烷基化得到的新型 1-氨基环丙烷-1-羧酸的嘌呤和嘧啶衍生物的 X 射线晶体结构分析,突出了其在理解分子结构和潜在药物相互作用中的作用 (Cetina 等,2004)。

生物学评价和药理学研究

- 吡咯衍生物的生物学评价:已经研究了各种吡咯衍生物的生物活性,包括抗炎和抗菌特性。这些活性表明了相关化合物在药物化学和药物开发中的潜在应用 (Bhardwaj & Sharma, 2021)。

- 酶抑制研究:对结构相似的环丙烷衍生物的研究表明了它们对植物中特定酶的抑制作用,表明了潜在的农业应用 (Dourtoglou & Koussissi, 2000)。

材料科学中的应用

- 超分子化学:对具有相似环状结构的吡咯-2-羧酸盐的研究表明了它们在形成稳固超分子合成子中的作用,这对于晶体工程和新材料的开发至关重要 (Yin & Li, 2006)。

先进合成技术

- 不对称全合成:对涉及吡咯羧酸衍生物的复杂有机化合物的全合成研究,如莱诺醇和莱诺汀,证明了该化合物在先进合成方法学中的相关性 (Masuda 等,2016)。

作用机制

Target of Action

The primary target of this compound is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .

Mode of Action

This interaction inhibits the receptor’s function, thereby preventing platelet aggregation and reducing the risk of thrombotic cardiovascular events .

Biochemical Pathways

The compound is involved in the thrombin regulation pathway . Thrombin regulates platelet aggregation mainly through actions on PAR1 . By antagonizing PAR1, the compound disrupts this pathway, leading to reduced platelet aggregation .

Pharmacokinetics

Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes .

Result of Action

The molecular and cellular effects of the compound’s action result in the reduction of platelet aggregation . This can lead to a decrease in the rate of cardiovascular death, myocardial infarction (MI), stroke, and urgent coronary revascularization .

属性

IUPAC Name |

2-(cyclopropylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11(15)12-5-1-2-10(12)7-13(8-12)6-9-3-4-9/h9-10H,1-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLOBFIYARNBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2(C1)C(=O)O)CC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201141473 |

Source

|

| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid | |

CAS RN |

1142202-12-7 |

Source

|

| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

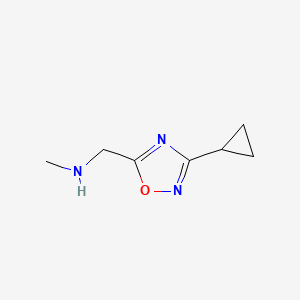

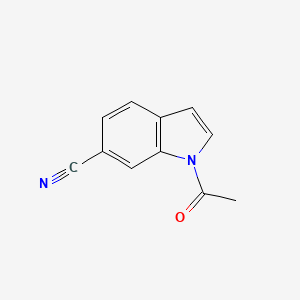

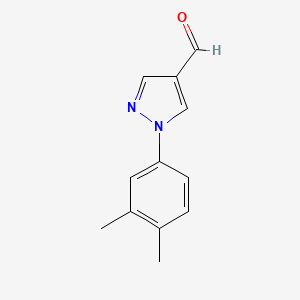

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

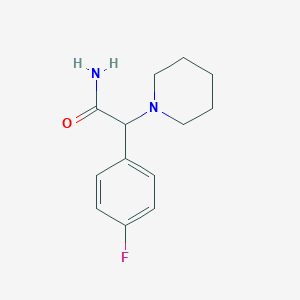

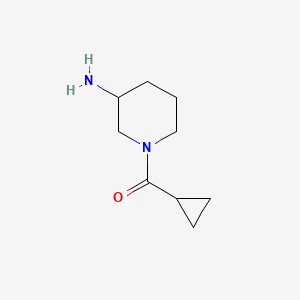

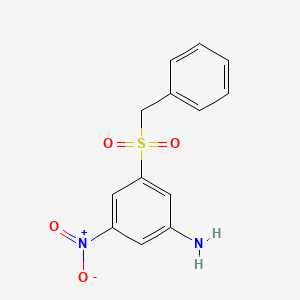

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

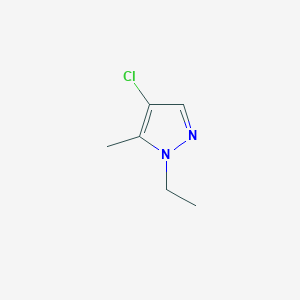

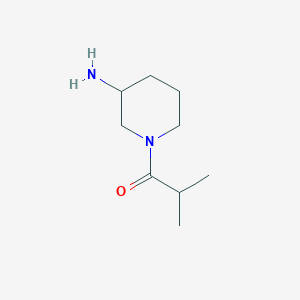

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)